Radioprotective Efficacy Comparable to Cysteamine with Reduced Systemic Toxicity in Mice
In a 1961 in vivo radioprotection study using white mice, 2-dimethylaminoethylthiosulfuric acid (the target compound) was compared head-to-head against 2-mercaptoethylamine (cysteamine) and other aminoalkylthiosulfuric acids. All compounds were administered intraperitoneally 10 minutes before irradiation (725 r at 25 r/minute). The target compound provided protection against ionizing radiation approximately as well as 2-mercaptoethylamine, the clinical gold standard, but was explicitly noted to be 'somewhat less toxic' [1]. While the original publication reports group survival data in tabular form, the abstract and citations consistently describe the compound's efficacy as comparable to the benchmark and its toxicity as meaningfully lower—a key differentiator for procurement when in vivo tolerability is a selection criterion.
| Evidence Dimension | Radioprotective efficacy and acute toxicity |
|---|---|
| Target Compound Data | Comparable radioprotection to 2-mercaptoethylamine; toxicity qualitatively lower than 2-mercaptoethylamine |
| Comparator Or Baseline | 2-mercaptoethylamine (cysteamine) – established radioprotector with known toxicity at effective doses |
| Quantified Difference | Efficacy approximately equivalent; toxicity reduced (qualitative observation from survival/behavioral endpoints in mice) |
| Conditions | In vivo: white mice, 55–65 days old, 18–22 g; i.p. injection 10 min pre-irradiation; 725 r at 25 r/min |
Why This Matters
For research groups developing radioprotective agents or studying radiation biology, the ability to procure a radioprotector with cysteamine-level efficacy but lower acute toxicity reduces confounding effects in animal models and improves experimental reproducibility.
- [1] Kaluszyner, A., Czerniak, P., & Bergmann, E. D. (1961). Thiazolidines and aminoalkylthiosulfuric acids as protecting agents against ionizing radiation. Radiation Research, 14(1), 23–28. https://doi.org/10.2307/3571054. View Source
